molecular formula C13H12ClFN4O2 B5821647 N'-(2-chloro-6-fluorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

N'-(2-chloro-6-fluorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Cat. No. B5821647
M. Wt: 310.71 g/mol
InChI Key: OYAJUCGONVIJMK-OMCISZLKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific aldehydes with hydrazide derivatives. For instance, a method described involves the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, showcasing a typical approach to crafting similar molecules (Li Wei-hua et al., 2006). These procedures emphasize the flexibility and adaptability in synthesizing a wide range of hydrazide-based compounds, suggesting a similar approach could be employed for the synthesis of N'-(2-chloro-6-fluorobenzylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding compound behavior and interaction. X-ray diffraction is a common technique for elucidating crystal structures, providing detailed insights into molecular geometry and intermolecular interactions. For example, compounds synthesized from reactions involving benzaldehyde derivatives often crystallize in specific systems, with determined space groups and molecular dimensions that reveal the stability and structural features of these molecules (A. Amr et al., 2016).

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O2/c1-7-8(13(21)19-17-7)5-12(20)18-16-6-9-10(14)3-2-4-11(9)15/h2-4,6,8H,5H2,1H3,(H,18,20)(H,19,21)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAJUCGONVIJMK-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)C1CC(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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